1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene is an organic compound with a complex structure that includes a benzene ring substituted with methyl and phosphoryl groups
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.
Analyse Chemischer Reaktionen
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene involves its interaction with specific molecular targets and pathways. The phosphoryl group in the compound can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(methyl-(3-methylphenoxy)phosphoryl)oxybenzene can be compared with other similar compounds, such as:
1-Methyl-3-phenoxybenzene: Lacks the phosphoryl group, making it less reactive in certain biochemical reactions.
3-Methylphenyl phenyl ether: Similar structure but different functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of methyl, phenoxy, and phosphoryl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
60146-73-8 |
---|---|
Molekularformel |
C15H17O3P |
Molekulargewicht |
276.27 g/mol |
IUPAC-Name |
1-methyl-3-[methyl-(3-methylphenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O3P/c1-12-6-4-8-14(10-12)17-19(3,16)18-15-9-5-7-13(2)11-15/h4-11H,1-3H3 |
InChI-Schlüssel |
SBUKINWFZLSXAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(=O)(C)OC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.